

# An In-Depth Technical Guide to the Butalbital-d5 Certificate of Analysis

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## Compound of Interest

Compound Name:	Butalbital-d5
CAS No.:	145243-96-5
Cat. No.:	B593067

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For researchers, clinical toxicologists, and drug development professionals, the Certificate of Analysis (CoA) for a deuterated internal standard like **Butalbital-d5** is more than a mere formality; it is the cornerstone of quantitative analytical accuracy. This guide provides an in-depth exploration of the critical data within a **Butalbital-d5** CoA, elucidating the scientific principles behind each test and empowering users to leverage this essential document to its full potential.

## The Foundational Role of Butalbital-d5 as an Internal Standard

Butalbital, a barbiturate with intermediate-acting properties, is frequently used in combination with other analgesics to treat pain and headaches.[1][2][3] In quantitative analysis, particularly in complex matrices like urine or plasma, variability arising from sample preparation, instrument drift, or matrix effects can significantly skew results.[4][5] To counteract these issues, a stable isotope-labeled internal standard (IS) is introduced into the sample at a known concentration.

**Butalbital-d5**, in which five hydrogen atoms on the propenyl group have been replaced with deuterium, is the ideal internal standard for butalbital quantification.[6] Because deuterium adds

mass without significantly altering chemical properties, **Butalbital-d5** co-elutes with the unlabeled analyte during chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer.[5][7] This allows it to act as a perfect proxy, correcting for variations throughout the analytical workflow.[4][8] The mass spectrometer can easily distinguish between the analyte and the heavier internal standard, ensuring precise and accurate quantification.[9][10]

## Deconstructing the Certificate of Analysis: A Section-by-Section Scientific Review

A CoA for a certified reference material like **Butalbital-d5** is a document attesting to the rigorous quality control it has undergone.[11][12] It is a guarantee of identity, purity, and concentration. Let's dissect the key components of a typical **Butalbital-d5** CoA.

### Identification and Chemical Properties

This initial section provides the fundamental chemical identity of the material.

Parameter	Example Value	Significance & Scientific Rationale
Product Name	Butalbital-d5	The "-d5" suffix indicates that five deuterium atoms have been incorporated into the molecule.
CAS Number	145243-96-5	The unique Chemical Abstracts Service number for this specific deuterated isotopologue. <a href="#">[6]</a> <a href="#">[13]</a>
Chemical Formula	$C_{11}H_{11}D_5N_2O_3$	Explicitly shows the elemental composition, including the five deuterium (D) atoms. <a href="#">[6]</a> <a href="#">[13]</a>
Molecular Weight	229.3 g/mol	Reflects the increased mass due to the deuterium atoms (Butalbital MW: 224.26 g/mol ). <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[13]</a>
Formal Name	5-(2-methylpropyl)-5-(2-propenyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione	The systematic IUPAC name precisely describes the molecular structure and the location of the deuterium label. <a href="#">[6]</a>

The accuracy of these identifiers is the first checkpoint in ensuring the correct standard is being used. The molecular weight difference between the native butalbital and the d5-variant is critical for mass spectrometric resolution.

## Purity and Composition Analysis

Purity is arguably the most critical parameter for a quantitative standard. The CoA details the results of multiple orthogonal analytical techniques used to establish this.

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to separate the main compound from any impurities.

Core Directive: The goal is to demonstrate that the integrated peak area of **Butalbital-d5** is overwhelmingly dominant relative to any other signals.

- Why HPLC/UPLC? This technique separates compounds based on their interaction with a stationary phase (e.g., a C18 column) and a mobile phase.[14][15] Because deuteration does not significantly alter the polarity of the molecule, **Butalbital-d5** will have a retention time almost identical to unlabeled butalbital. The method is highly effective at separating synthetic precursors, byproducts, or degradation products.

Parameter	Example Value	Acceptance Criteria & Rationale
Purity by HPLC	99.8%	Typically, a purity of $\geq 98\%$ is required for a certified reference material.[6] This ensures that the contribution of impurities to the overall signal is negligible.
Conditions	Column: C18, 2.1x100mm; Mobile Phase: Acetonitrile/Water Gradient	The specific conditions are provided to allow the end-user to replicate the analysis if necessary and to demonstrate a robust, validated method was used.[16]

Mass Spectrometry (MS) serves two roles: confirming the molecular identity and verifying the isotopic enrichment.

Core Directive: MS confirms that the mass-to-charge ratio ( $m/z$ ) of the main ion corresponds to **Butalbital-d5** and determines the percentage of molecules that correctly incorporate five deuterium atoms.

- Why Mass Spectrometry? MS separates ions based on their  $m/z$ , making it the only definitive way to confirm the mass increase from deuteration and to quantify the isotopic distribution. [10][17]

Parameter	Example Value	Interpretation & Scientific Rationale
Mass Spectrum	Conforms to structure	The fragmentation pattern observed in the mass spectrum should be consistent with the known structure of Butalbital, with mass shifts corresponding to the deuterated fragments. <sup>[17]</sup>
Isotopic Purity (d <sub>5</sub> )	99.5%	This is the percentage of the material that is the desired d <sub>5</sub> species. High isotopic purity is crucial to prevent interference from lesser-deuterated species (d <sub>1</sub> -d <sub>4</sub> ) or unlabeled (d <sub>0</sub> ) compound at the analyte's mass channel.
Chemical Purity (d <sub>0</sub> )	<0.1%	This measures the amount of unlabeled butalbital (d <sub>0</sub> ) present. A low d <sub>0</sub> value is critical to avoid artificially inflating the measured concentration of the native analyte in a sample.

## Quantitative Analysis: Certified Concentration

For standards sold as solutions, the concentration must be accurately determined and certified.

Parameter	Example Value	Methodology & Rationale
Certified Concentration	1.00 mg/mL ( $\pm$ 0.005 mg/mL)	The concentration is determined using a high-precision balance to weigh the neat material, which is then dissolved in a Class A volumetric flask with a specified solvent.[13]
Solvent	Methanol	The solvent is chosen for its ability to fully dissolve the analyte and its compatibility with the intended analytical methods (e.g., LC-MS).[13]
Uncertainty	U = 0.5%	The uncertainty value is derived from combining the uncertainties of the balance, volumetric glassware, and purity assessment, providing a statistical confidence range for the certified concentration.

## Experimental Protocols: A Self-Validating System

Trustworthiness in a CoA is established by detailing the validated, robust methods used for characterization.[18][19] Below are representative protocols that underpin the data on a **Butalbital-d5** CoA.

### Protocol 1: Purity Determination by UPLC-UV

This protocol describes how to verify the chromatographic purity of the **Butalbital-d5** standard.

- **Standard Preparation:** Prepare a solution of the **Butalbital-d5** standard in the mobile phase at a concentration of approximately 100  $\mu$ g/mL.
- **Chromatographic System:**

- Instrument: An Agilent 1290 Infinity II UHPLC system or equivalent.[16]
- Column: Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 μm.[16]
- Mobile Phase A: Water with 5 mM Ammonium Acetate.
- Mobile Phase B: Acetonitrile with 5 mM Ammonium Acetate.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 50 °C.
- Injection Volume: 2 μL.
- UV Detection: 210 nm.
- Gradient Elution:
  - Start at 5% B.
  - Linear gradient to 90% B over 5 minutes.
  - Hold at 90% B for 1 minute.
  - Return to 5% B and equilibrate for 2 minutes.
- Data Analysis: Integrate all peaks detected. Calculate the purity by dividing the peak area of **Butalbital-d5** by the total area of all peaks.
  - Causality: A gradient is used to ensure that impurities with a wide range of polarities will be eluted and detected. The C18 column provides excellent retention for moderately non-polar molecules like butalbital.

## Protocol 2: Identity and Isotopic Purity by LC-MS/MS

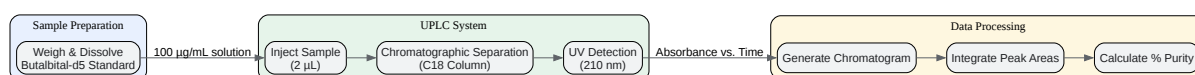
This protocol confirms the identity and isotopic distribution using a triple quadrupole mass spectrometer.

- Sample Infusion: Directly infuse the prepared UPLC standard solution (or use the eluent from the UPLC system) into the mass spectrometer.
- Mass Spectrometer System:
  - Instrument: Agilent 6470 Triple Quadrupole MS or equivalent.[16]
  - Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
  - Rationale: Barbiturates perform well in negative ESI mode.[14][16]
  - Scan Mode: Full Scan (Q1 Scan) from m/z 100-300 to observe the parent ions.
  - Product Ion Scan: Select the precursor ion for **Butalbital-d5** (e.g., m/z 228.3) and fragment it to confirm its structure.
- Data Analysis:
  - Identity: In the full scan spectrum, confirm the presence of the  $[M-H]^-$  ion for **Butalbital-d5** at m/z ~228.3.
  - Isotopic Purity: Measure the relative intensities of the ions corresponding to d0 (m/z 223.3), d1, d2, d3, d4, and d5 (m/z 228.3) species. The isotopic purity is the intensity of the d5 peak relative to the sum of all isotopic peaks.

## Visualization of Analytical Workflows

Diagrams provide a clear visual representation of the logical flow of the analytical processes, enhancing understanding and reproducibility.

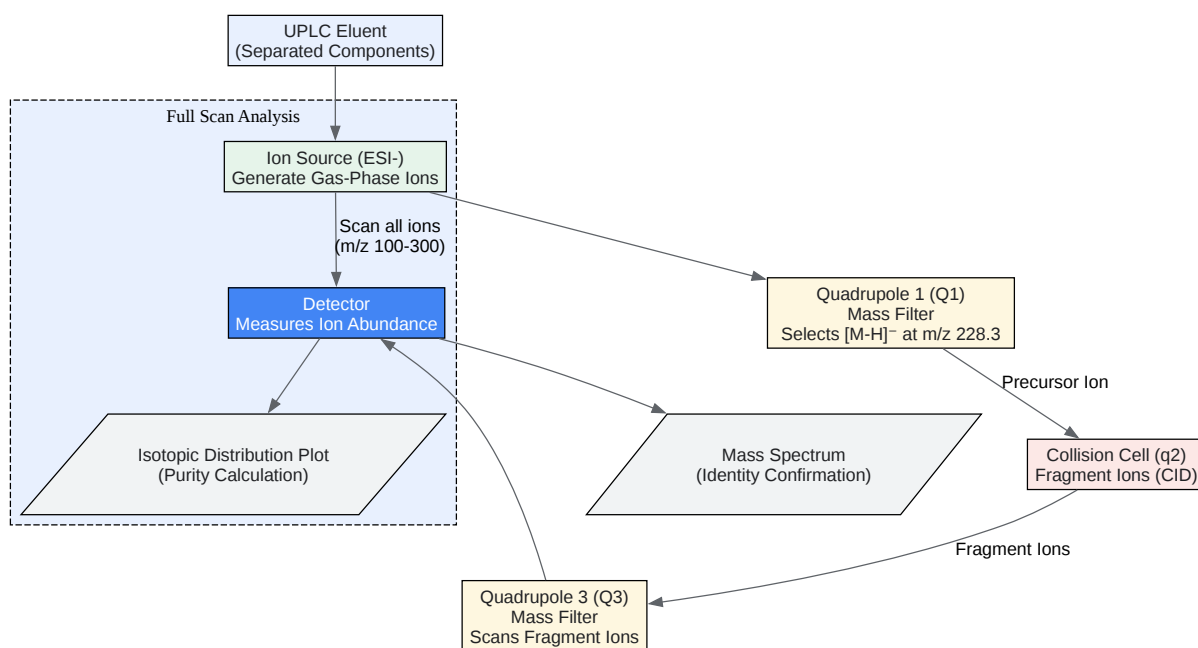
### Diagram 1: UPLC Purity Analysis Workflow



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Caption: Workflow for determining chromatographic purity via UPLC-UV.

## Diagram 2: LC-MS/MS Identity & Isotopic Purity Verification



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Caption: Logic flow for identity and isotopic purity analysis by tandem MS.

## Conclusion: The CoA as a Pact of Trust

The Certificate of Analysis for **Butalbital-d5** is more than a data sheet; it is a foundational document that validates the entire quantitative workflow. By understanding the causality behind the tests performed, the specific protocols employed, and the meaning of each reported value, researchers can proceed with the highest degree of confidence. This guide serves to bridge the gap between the document and its practical application, ensuring that the principles of Expertise, Authoritativeness, and Trustworthiness are upheld in every analysis.

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